molecular formula C31H33N3O4 B12282483 N-Boc-1-trityl-L-histidineMethylEster

N-Boc-1-trityl-L-histidineMethylEster

Cat. No.: B12282483
M. Wt: 511.6 g/mol
InChI Key: JIIRTMRRZNOCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-trityl-L-histidine Methyl Ester typically involves the protection of the amino and imidazole groups of L-histidine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the trityl group is used to protect the imidazole group . The esterification of the carboxyl group is achieved using methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of N-Boc-1-trityl-L-histidine Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-1-trityl-L-histidine Methyl Ester is unique due to its combination of protective groups, which provide stability and selectivity during peptide synthesis. The presence of the methyl ester group also enhances its reactivity in esterification reactions, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C31H33N3O4

Molecular Weight

511.6 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoate

InChI

InChI=1S/C31H33N3O4/c1-30(2,3)38-29(36)33-27(28(35)37-4)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,33,36)

InChI Key

JIIRTMRRZNOCAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.